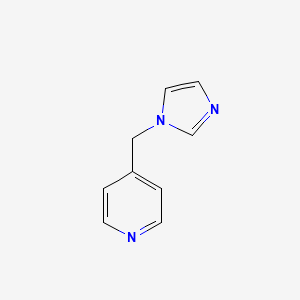

4-((1H-imidazol-1-yl)methyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((1H-imidazol-1-yl)methyl)pyridine is a heterocyclic compound that features both imidazole and pyridine rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)pyridine typically involves the reaction of 4-pyridylmethyl chloride with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of 4-pyridylmethyl bromide and imidazole in the presence of a base like sodium hydride in tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields .

Análisis De Reacciones Químicas

Types of Reactions

4-((1H-imidazol-1-yl)methyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents like N-bromosuccinimide (NBS), electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted imidazole or pyridine derivatives .

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have identified 4-((1H-imidazol-1-yl)methyl)pyridine derivatives as promising candidates in cancer therapy. These compounds exhibit inhibitory effects on various cancer cell lines, particularly through the modulation of specific signaling pathways.

Case Study: Inhibition of Cancer Cell Proliferation

A study focused on synthesizing and testing new derivatives of imidazole-pyridine compounds revealed that certain analogs demonstrated significant anticancer activity against breast and lung cancer cell lines. The mechanism was linked to the inhibition of key kinases involved in cell proliferation and survival pathways .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 10 | EGFR |

| Compound B | 5 | VEGFR |

| Compound C | 7 | PDGFR |

Antiparasitic Activity

This compound has been explored for its antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease.

Case Study: Trypanosoma cruzi Inhibition

Research highlighted a series of this compound derivatives that exhibited low micromolar to nanomolar inhibition of T. cruzi growth, with some compounds showing no cytotoxicity in human cells. The mechanism of action was suggested to involve the inhibition of CYP51, a critical enzyme for the parasite's survival .

| Compound | EC50 (nM) | Cytotoxicity (CC50, µM) |

|---|---|---|

| Compound D | 100 | >50 |

| Compound E | 52 | >50 |

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, including tyrosine kinase inhibitors like nilotinib, which is used in treating chronic myelogenous leukemia.

Case Study: Synthesis of Nilotinib

An improved synthetic route for preparing nilotinib involves the use of this compound as a precursor. This process enhances yield and reduces by-products, showcasing its utility in pharmaceutical manufacturing .

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Step 1 | Coupling Reaction | 85 |

| Step 2 | Hydrazinolysis | 90 |

| Step 3 | Final Product Isolation | 95 |

Coordination Chemistry

The coordination properties of this compound have been studied for its potential use in developing metal complexes with applications in catalysis and materials science.

Case Study: Metal Complex Formation

Studies indicate that this compound can form stable complexes with transition metals, which can be utilized as catalysts in organic transformations. The stability and reactivity of these complexes are influenced by the imidazole moiety, enhancing their catalytic efficiency .

Mecanismo De Acción

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)pyridine involves its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloenzyme inhibition. Additionally, the compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function and activity .

Comparación Con Compuestos Similares

Similar Compounds

Imidazo[1,2-a]pyridine: Known for its broad spectrum of biological activities, including antiviral and anticancer properties.

Imidazo[4,5-b]pyridine: Exhibits significant pharmacological potential, including GABA receptor modulation and anti-inflammatory effects.

Imidazo[1,5-a]pyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness

4-((1H-imidazol-1-yl)methyl)pyridine is unique due to its dual functionality, combining the properties of both imidazole and pyridine rings. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .

Propiedades

Fórmula molecular |

C9H9N3 |

|---|---|

Peso molecular |

159.19 g/mol |

Nombre IUPAC |

4-(imidazol-1-ylmethyl)pyridine |

InChI |

InChI=1S/C9H9N3/c1-3-10-4-2-9(1)7-12-6-5-11-8-12/h1-6,8H,7H2 |

Clave InChI |

SQVMDVNVWYRZFV-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=CC=C1CN2C=CN=C2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.